N~2~-(Triphenylmethyl)-D-isoleucinamide
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Overview
Description
N~2~-(Triphenylmethyl)-D-isoleucinamide is a compound of significant interest in organic chemistry due to its unique structure and properties. It consists of a D-isoleucinamide backbone with a triphenylmethyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Triphenylmethyl)-D-isoleucinamide typically involves the protection of the amino group of D-isoleucine followed by the introduction of the triphenylmethyl group. One common method involves the reaction of D-isoleucine with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of N2-(Triphenylmethyl)-D-isoleucinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods also incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-(Triphenylmethyl)-D-isoleucinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N~2~-(Triphenylmethyl)-D-isoleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in drug development.
Mechanism of Action
The mechanism of action of N2-(Triphenylmethyl)-D-isoleucinamide involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. This steric effect can modulate the activity of the target protein, leading to various biological effects. The compound may also participate in hydrogen bonding and hydrophobic interactions, further contributing to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N~2~-(Triphenylmethyl)-L-isoleucinamide
- N~2~-(Triphenylmethyl)-D-valinamide
- N~2~-(Triphenylmethyl)-L-valinamide
Uniqueness
N~2~-(Triphenylmethyl)-D-isoleucinamide is unique due to its specific stereochemistry and the presence of the triphenylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
663156-42-1 |
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Molecular Formula |
C25H28N2O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2R,3R)-3-methyl-2-(tritylamino)pentanamide |
InChI |
InChI=1S/C25H28N2O/c1-3-19(2)23(24(26)28)27-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,23,27H,3H2,1-2H3,(H2,26,28)/t19-,23-/m1/s1 |
InChI Key |
AEMZNBUQJOZQFO-AUSIDOKSSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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